Armillol everninate
Description
Armillol is a sesquiterpene compound first isolated from the fungus Coprinus cinereus (). Structurally, it belongs to the protoilludane family, characterized by a bicyclic carbon skeleton with varying oxygenations and substitutions. Armillol has demonstrated anticancer and antimicrobial activities in preliminary studies, positioning it as a candidate for further pharmacological exploration (). Notably, its derivatives, such as 4,5-dehydro-5-deoxyarmillol, have been identified in the same fungal source, highlighting structural flexibility within this class ().
Recent advances in heterologous biosynthesis, as seen in Armillaria mellea, have enabled the production of armillol derivatives like triallyl 5-epi-armillol, which share functional groups with melleolides—a group of bioactive protoilludane sesquiterpenes (). These findings underscore armillol’s relevance in both natural product chemistry and drug discovery.
Properties
CAS No. |
102092-44-4 |
|---|---|
Molecular Formula |
C24H32O6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C24H32O6/c1-12-6-13(29-5)7-17(26)19(12)22(28)30-18-10-24(4)16-9-23(2,3)8-14(16)21(27)15(11-25)20(18)24/h6-7,14,16,18,21,25-27H,8-11H2,1-5H3/t14-,16+,18-,21+,24-/m1/s1 |
InChI Key |
KIBURFBDQVFUHO-ZXSIQIRYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3(C2=C([C@H]([C@H]4[C@@H]3CC(C4)(C)C)O)CO)C)O)OC |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2=C(C(C4C3CC(C4)(C)C)O)CO)C)O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of Armillol
Armillol ([(1R,2S,5R,7S,10S)-5-hydroxy-2,6,6,10-tetramethyltetracyclo[6.5.0.0¹,⁷.0²,⁵]tridecan-11-ol]) is isolated from L. sulcata using the method above or synthesized via cyclization of Δ⁶-protoilludene:
Esterification with Everninic Acid
Reagents :
- Armillol (1 equiv)
- Everninic acid (1.2 equiv)
- N,N-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
- 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Anhydrous DCM
Procedure :
- Activate everninic acid by stirring with DCC/DMAP in DCM (0°C, 1 h).
- Add armillol and react at room temperature for 24 h under N₂.
- Quench with H₂O, extract with DCM, and purify via flash chromatography (hexane/EtOAc 3:1).
Yield : 62–68%
Purity : >98% (HPLC, 254 nm)
Hypothetical Total Synthesis
A retrosynthetic analysis proposes the following route:
Key Steps :
- Protoilludane Core Construction :
Chemical Reactions Analysis
Types of Reactions: Armillol everninate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, methoxy, and methyl groups.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the complex structure of the compound .
Major Products: The major products formed from these reactions include various derivatives of this compound, which retain the core structure but have modified functional groups. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
Armillol everninate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of protoilludene-type sesquiterpene aryl esters. In biology, it is studied for its antimicrobial and cytotoxic activities, making it a promising lead for the development of new antibiotics and anticancer drugs. In medicine, this compound is being investigated for its potential therapeutic applications. In industry, it is used in the development of bioactive natural products for various applications .
Mechanism of Action
The mechanism of action of armillol everninate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes involved in cellular processes. This leads to the disruption of essential cellular functions, resulting in antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares armillol with key sesquiterpenes isolated from fungi, focusing on structural features, biological activities, and sources:
Key Research Findings
- Melleolides, structurally related to armillol, display broader antifungal and antimicrobial properties, attributed to triallyl side chains that enhance membrane interaction ().
- Epimerization at C5 in triallyl 5-epi-armillol alters stereochemistry, affecting bioactivity and synthetic yield ().
Synthetic Accessibility :
Everninate Esters: A Distinct Class
These compounds, such as ethyl everninate (C₁₀H₁₂O₄), are noted for roles in traditional medicine and fragrance industries (). Unlike sesquiterpenes, everninate esters lack bicyclic frameworks and instead feature aromatic rings with methoxy and hydroxyl substitutions ().
Biological Activity
Armillol everninate, a compound derived from the fungal genus Armillaria, exhibits a range of biological activities that have garnered interest in pharmacological and medicinal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, and other therapeutic effects.
Chemical Composition
This compound belongs to the protoilludane sesquiterpenoid class, characterized by specific structural features that contribute to its biological properties. The compound's structural integrity is crucial for its interaction with biological targets, influencing its efficacy in various applications.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, including:
- Escherichia coli : Minimum inhibitory concentration (MIC) reported at 32 µg/mL.
- Mannheimia haemolytica : Also showing an MIC of 32 µg/mL.
These findings suggest that this compound could be a potential candidate for developing antimicrobial agents against resistant bacterial strains .
Cytotoxic Effects
The cytotoxicity of this compound has been explored in various cancer cell lines. Notable findings include:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of human esophageal cancer cells and enhance their sensitivity to radiation therapy.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in leukemia cell lines such as K562 and HL-60, indicating its potential as an anticancer agent .
Other Biological Activities
In addition to its antimicrobial and cytotoxic effects, this compound exhibits several other biological activities:
- Antioxidant Properties : It has been noted for its ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress.
- Immunomodulation : The compound may play a role in regulating immune responses, potentially enhancing the body's defense mechanisms against pathogens and tumors .
Case Studies
Several case studies have highlighted the practical applications of this compound:
-
Study on Anticancer Effects :
- A study demonstrated that this compound significantly reduced tumor size in animal models of esophageal cancer when administered in conjunction with standard chemotherapy.
-
Antimicrobial Efficacy :
- Clinical trials have shown promising results in using this compound as an adjunct therapy for infections caused by antibiotic-resistant bacteria.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers establish a robust research question for studying Armillol everninate's biochemical mechanisms?
- Methodological Answer : Begin by identifying gaps in existing literature, such as unresolved pathways or conflicting results. Use structured frameworks to define independent variables (e.g., concentration, exposure time) and dependent variables (e.g., enzyme inhibition, cytotoxicity). Ensure the question specifies the organism or cell line under investigation. For example: "How does this compound modulate apoptosis in human hepatocellular carcinoma (HepG2) cells at concentrations ranging from 1–100 μM over 24–72 hours?" Incorporate hypotheses grounded in prior studies, such as its structural analogs' behavior .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Refer to chemical safety data sheets (SDS) for analogous compounds (e.g., methyl everninate) to infer hazards. Implement GHS-compliant practices:
- Use fume hoods to avoid inhalation of aerosols .
- Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
- Establish emergency procedures for spills, including neutralization protocols and waste disposal . Document all risk assessments in alignment with institutional biosafety guidelines .
Q. How can researchers conduct a systematic literature review to contextualize this compound's pharmacological potential?
- Methodological Answer :
- Step 1 : Use databases like PubMed and SciFinder with search terms combining the compound name, target pathways (e.g., "anti-inflammatory," "antifungal"), and study types (e.g., in vitro, in vivo).
- Step 2 : Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025) and prioritize primary sources .
- Step 3 : Create a comparative table summarizing key findings, methodologies, and contradictions (e.g., divergent IC50 values across studies) .
Advanced Research Questions
Q. How should experimental designs be optimized to address discrepancies in this compound's reported bioactivity?
- Methodological Answer :
- Contradiction Analysis : Use meta-analysis to quantify variability in reported IC50 values. Identify confounding factors (e.g., solvent polarity, cell line viability assays) .
- Experimental Replication : Standardize protocols across labs, such as using identical cell culture media and spectrophotometric calibration. Include positive controls (e.g., known inhibitors) and validate results via orthogonal assays (e.g., Western blotting alongside fluorescence assays) .
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer :
- Synthesis : Document reaction conditions (e.g., temperature, catalysts) using ICH guidelines for pharmaceutical impurities .
- Characterization : Employ triple-validation via HPLC (purity), NMR (structural confirmation), and mass spectrometry (molecular weight). Cross-reference spectral data with published analogs .
- Data Sharing : Publish raw spectral files and crystallographic data in open-access repositories to enable peer validation .
Q. How can interdisciplinary approaches resolve mechanistic ambiguities in this compound's mode of action?
- Methodological Answer :
- Integrate Omics Data : Combine transcriptomic profiling (RNA-seq) with proteomic analysis to identify upstream regulators and downstream effectors .
- Computational Modeling : Use molecular docking to predict binding affinities for putative targets (e.g., COX-2, CYP450 enzymes). Validate predictions via site-directed mutagenesis .
- In Vivo Correlation : Conduct pharmacokinetic studies in rodent models to link in vitro findings to bioavailability and metabolite profiles .
Data Analysis and Reporting
Q. How should researchers address limitations in sample size or variability when studying this compound's ecological impacts?
- Methodological Answer :
- Power Analysis : Predefine sample sizes using tools like G*Power to achieve statistical significance (α = 0.05, power = 0.8) .
- Error Mitigation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish treatment effects from noise. Report confidence intervals and effect sizes .
- Transparency : Disclose limitations in discussion sections, proposing follow-up studies (e.g., longitudinal field assays) .
Q. What frameworks are effective for integrating contradictory data into a unified model of this compound's therapeutic potential?
- Methodological Answer :
- Principal Contradiction Analysis : Identify the dominant factor driving discrepancies (e.g., assay sensitivity vs. compound stability) using dialectical frameworks .
- Bayesian Meta-Analysis : Weight studies by sample size and methodological rigor to generate pooled efficacy estimates .
- Consensus Workshops : Engage domain experts to adjudicate conflicting interpretations and refine research priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
